1-[(2,2-Dimethyl-1,3-dioxolan-4-yl)methyl]hydrazine
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Overview
Description
1-[(2,2-Dimethyl-1,3-dioxolan-4-yl)methyl]hydrazine is an organic compound with the molecular formula C6H14N2O2 and a molecular weight of 146.191 g/mol . This compound is characterized by the presence of a hydrazine group attached to a dioxolane ring, making it a unique structure in organic chemistry.
Preparation Methods
The synthesis of 1-[(2,2-Dimethyl-1,3-dioxolan-4-yl)methyl]hydrazine typically involves the reaction of hydrazine with a dioxolane derivative. One common method includes the condensation of 2,2-dimethyl-1,3-dioxolane-4-methanol with hydrazine under controlled conditions . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for yield and purity.
Chemical Reactions Analysis
1-[(2,2-Dimethyl-1,3-dioxolan-4-yl)methyl]hydrazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: The hydrazine group can participate in nucleophilic substitution reactions, forming various substituted products.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-[(2,2-Dimethyl-1,3-dioxolan-4-yl)methyl]hydrazine has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound’s unique structure allows it to be used in studies involving enzyme interactions and metabolic pathways.
Medicine: Research into its potential therapeutic effects, particularly in the modulation of biological pathways, is ongoing.
Industry: It finds applications in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 1-[(2,2-Dimethyl-1,3-dioxolan-4-yl)methyl]hydrazine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The hydrazine group can form covalent bonds with active sites, altering the function of the target molecule. This interaction can modulate various biochemical pathways, leading to diverse biological effects .
Comparison with Similar Compounds
1-[(2,2-Dimethyl-1,3-dioxolan-4-yl)methyl]hydrazine can be compared with other similar compounds such as:
®-(-)-2,2-Dimethyl-1,3-dioxolane-4-methanol: This compound shares the dioxolane ring but lacks the hydrazine group, making it less reactive in certain chemical reactions.
4-(Hydroxymethyl)-1,3-dioxolan-2-one: Another similar compound with a dioxolane ring, but with different functional groups, leading to varied reactivity and applications.
The uniqueness of this compound lies in its hydrazine group, which imparts distinct chemical properties and reactivity compared to its analogs.
Properties
Molecular Formula |
C6H14N2O2 |
---|---|
Molecular Weight |
146.19 g/mol |
IUPAC Name |
(2,2-dimethyl-1,3-dioxolan-4-yl)methylhydrazine |
InChI |
InChI=1S/C6H14N2O2/c1-6(2)9-4-5(10-6)3-8-7/h5,8H,3-4,7H2,1-2H3 |
InChI Key |
AMOAXADEDKXEPN-UHFFFAOYSA-N |
Canonical SMILES |
CC1(OCC(O1)CNN)C |
Origin of Product |
United States |
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